Isoxanthohumol

Description

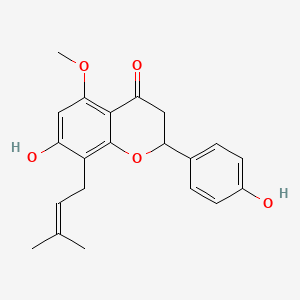

Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O5/c1-12(2)4-9-15-16(23)10-19(25-3)20-17(24)11-18(26-21(15)20)13-5-7-14(22)8-6-13/h4-8,10,18,22-23H,9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKGCBLWILMDSAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=CC=C(C=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72247-79-1 | |

| Record name | Isoxanthohumol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072247791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthesis, Chemical Synthesis, and Bioengineering of Isoxanthohumol

Elucidation of Natural Biosynthetic Pathways

The natural formation of isoxanthohumol (B16456) is intrinsically linked to the biosynthesis of its direct precursor, xanthohumol (B1683332). The conversion process itself is a key step that defines the presence of this compound in hop-derived products.

The primary mechanism for the formation of this compound is the intramolecular cyclization of xanthohumol. rsc.orgrsc.org This transformation can occur non-enzymatically through exposure to heat, acid, or alkaline conditions, which is common during the wort boiling stage of beer production. rsc.orgbioactivetech.placs.org

From an enzymatic standpoint, the key enzyme family involved in this type of reaction in plants is chalcone (B49325) isomerase (CHI). CHI catalyzes the stereospecific isomerization of 2'-hydroxychalcones into their corresponding (2S)-flavanones. mdpi.com While the direct action of a specific Humulus lupulus CHI on xanthohumol in the plant is part of the broader flavonoid biosynthetic pathway, much of the this compound found in consumer products is a result of non-enzymatic, process-induced conversion. bioactivetech.pl However, the enzymatic potential for this conversion is well-established, as chalcone isomerase activity has been identified in various microorganisms that can efficiently convert xanthohumol to this compound. mdpi.com For instance, the chalcone isomerase from the bacterium Eubacterium ramulus is known to catalyze such cyclizations. rsc.org

The conversion is chemically described as a base-catalyzed, Michael-type intramolecular addition, where the 2'-hydroxyl group of the xanthohumol chalcone attacks the α,β-unsaturated ketone to form the heterocyclic C-ring characteristic of a flavanone (B1672756). rsc.orgrsc.org

The genetic control of this compound production in Humulus lupulus is primarily indirect, focusing on the genetic determinants for the synthesis of its precursor, xanthohumol. Xanthohumol is synthesized in the lupulin glands of the hop cones through a specialized branch of the flavonoid pathway. bioactivetech.plresearchgate.net While researchers have identified a chalcone synthase specific to these glands, the particular aromatic prenyltransferase and O-methyltransferase that complete the synthesis of xanthohumol are not yet fully identified. bioactivetech.plresearchgate.net

The genetic diversity within Humulus lupulus significantly influences the metabolic profile of the plant, including the concentration of xanthohumol. plos.orgplos.org Studies investigating wild hop genotypes have revealed that genetic makeup is a key factor in the quantity of specialized metabolites produced. plos.orgplos.org A multivariate regression tree analysis highlighted a specific allele, 'WRKY 224', as a significant discriminator between hop plants that are high- and low-producers of metabolites, including xanthohumol. plos.orgplos.org This genetic model was able to account for 40% of the variance observed in the metabolic data, underscoring the strong link between genotype and the potential for precursor production. plos.orgplos.org Therefore, the genetic basis for this compound levels is fundamentally tied to the genes controlling the biosynthesis of xanthohumol, which is the substrate for its subsequent conversion.

Enzymatic Conversion Mechanisms from Precursors (e.g., Xanthohumol)

Strategies for Chemical Synthesis

Chemical synthesis provides a controlled and reliable alternative to extraction from natural sources, allowing for the production of this compound and its derivatives for research and other applications.

Prenylation: Introduction of the prenyl group to the aromatic ring was accomplished through a Mitsunobu reaction to create a prenyl ether, followed by a para-Claisen rearrangement. acs.orggoogle.com

Scaffold Construction: A Claisen-Schmidt condensation was utilized to construct the characteristic chalcone backbone. acs.orggoogle.com

Deprotection: The final step involves the removal of protecting groups under acidic conditions. This step must be carefully optimized to prevent the acid-catalyzed cyclization of the desired xanthohumol product into this compound. acs.orggoogle.com

Another synthetic strategy begins with the more complex, but readily available, flavonoid naringenin. rsc.org This pathway involves O-alkylation, a catalytic Claisen rearrangement to introduce the prenyl group, methylation, and finally, a base-promoted ring-opening of the flavanone structure to yield xanthohumol, which can then be cyclized to this compound. rsc.org

The most common and efficient method for preparing this compound is the semi-synthesis from xanthohumol, which is often isolated from the waste products of industrial hop extraction. frontierspartnerships.orgresearchgate.net This transformation is a straightforward, base-catalyzed cyclization. mdpi.comresearchgate.net

The process typically involves dissolving xanthohumol in a dilute aqueous alkali solution, such as 1% sodium hydroxide (B78521) (NaOH), at a controlled temperature (e.g., 0°C), followed by acidification with an acid like sulfuric acid (H₂SO₄) to precipitate the this compound product. frontierspartnerships.org This method can achieve nearly quantitative yields. frontierspartnerships.org This reaction serves as the foundation for producing this compound, which can then be used as a starting material for the semi-synthesis of other valuable compounds, such as 8-prenylnaringenin (B1664708), through demethylation reactions. researchgate.netnih.gov

| Strategy | Starting Material | Key Steps / Reagents | Product | Reference |

|---|---|---|---|---|

| Total Synthesis (via XN) | Phloracetophenone | Mitsunobu reaction, Claisen rearrangement, Claisen-Schmidt condensation | Xanthohumol (precursor) | acs.orgacs.org |

| Semi-Synthesis | Xanthohumol | Base-catalyzed cyclization (e.g., 1% NaOH), followed by acidification | This compound | mdpi.comfrontierspartnerships.org |

| Semi-Synthesis (from Naringenin) | Naringenin | O-alkylation, Claisen rearrangement, methylation, ring-opening | Xanthohumol (precursor) | rsc.org |

Total Synthesis Approaches and Methodological Advancements

Biotechnological and Microbial Biotransformation Approaches

Biotechnological methods using whole-cell microorganisms offer a powerful and green alternative for producing this compound and its derivatives. These biotransformations can yield specific products that are challenging to obtain through conventional chemical synthesis. researchgate.netresearchgate.net

Numerous fungi have been shown to effectively biotransform xanthohumol into this compound, demonstrating inherent chalcone isomerase activity. mdpi.com A prominent example is Rhizopus oryzae, which converts xanthohumol into this compound as the primary biotransformation product. mdpi.com Various entomopathogenic filamentous fungi, such as those from the Beauveria genus, are also capable of catalyzing this isomerization. mdpi.com

Furthermore, microorganisms are extensively used to modify the this compound molecule itself, creating a diverse array of derivatives. These transformations often involve regioselective hydroxylation or glycosylation reactions. researchgate.netnih.gov For example, when this compound is used as a substrate, different fungal species can produce unique compounds:

Beauveria bassiana converts this compound into this compound 7-O-β-d-4'''-O-methylglucopyranoside. researchgate.net

Mucor hiemalis produces this compound 7-O-β-d-glucopyranoside. researchgate.net

Fusarium oxysporum can form hydroxylated derivatives. researchgate.netnih.gov

These microbial systems serve as valuable biocatalysts, mimicking mammalian metabolism and enabling the production of novel flavonoid structures. researchgate.net Some biotransformations are also aimed at producing high-value compounds from this compound, such as the conversion to 8-prenylnaringenin using bacteria like Eubacterium limosum or fungi like Eupenicillium javanicum. nih.govacs.orggoogle.com

| Microorganism | Substrate | Major Product(s) | Reference |

|---|---|---|---|

| Rhizopus oryzae | Xanthohumol | This compound | mdpi.com |

| Beauveria bassiana | This compound | This compound 7-O-β-d-4'''-O-methylglucopyranoside | researchgate.net |

| Mucor hiemalis | This compound | This compound 7-O-β-d-glucopyranoside | researchgate.net |

| Eubacterium limosum | This compound | 8-Prenylnaringenin | nih.govgoogle.com |

| Eupenicillium javanicum | This compound | 8-Prenylnaringenin | nih.govacs.org |

Microbial Conversion of this compound Precursors

The primary precursor for the microbial production of this compound is xanthohumol. Various microorganisms, particularly fungi, have demonstrated the ability to catalyze the cyclization of xanthohumol into this compound. This biotransformation mimics the chemical isomerization that occurs under thermal or alkaline conditions. researchgate.netnih.gov

Entomopathogenic filamentous fungi, for instance, exhibit chalcone isomerase-like activity, an enzymatic function typically found in plants that facilitates the conversion of chalcones to flavanones. mdpi.com Studies have shown that fungi such as Rhizopus oryzae can efficiently convert xanthohumol into this compound as the main product. mdpi.com

Beyond its formation from xanthohumol, this compound itself serves as a precursor for other bioactive compounds through microbial action. A notable conversion is the O-demethylation of this compound to form 8-prenylnaringenin (8-PN), a potent phytoestrogen. This transformation is carried out by intestinal microbiota, with Eubacterium limosum being identified as a key organism capable of this reaction, achieving high conversion efficiencies. nih.govacs.orgmdpi.com Other microorganisms can convert this compound into various derivatives. For example, fungi like Rhizopus oryzae and Fusarium oxysporum can produce oxygenated metabolites, while others can form glucosylated derivatives. mdpi.comnih.govresearchgate.net

Table 1: Examples of Microbial Conversion of this compound and its Precursors

| Microorganism | Precursor | Product(s) | Type of Conversion | Reference(s) |

|---|---|---|---|---|

| Rhizopus oryzae KCTC 6946 | Xanthohumol | This compound | Isomerization/Cyclization | mdpi.com |

| Entomopathogenic fungi | Xanthohumol | This compound, this compound glucosides | Isomerization, Glycosylation | mdpi.com |

| Eubacterium limosum | This compound | 8-Prenylnaringenin | O-demethylation | nih.govacs.org |

| Rhizopus oryzae KCTC 6399 | This compound | Oxygenated diastereomeric metabolites | Epoxidation/Hydroxylation | mdpi.com |

| Fusarium oxysporum | This compound | Oxygenated diastereomeric metabolites | Epoxidation/Hydroxylation | mdpi.com |

Biocatalytic Production of this compound and its Derivatives

Biocatalysis, utilizing either isolated enzymes or whole microbial cells, offers a highly selective and efficient means of producing this compound and its derivatives. nih.gov These biological systems can perform specific chemical modifications that are often challenging to achieve through conventional chemical synthesis. pjmonline.org

The enzymatic cyclization of xanthohumol to this compound is a key biocatalytic reaction. The chalcone isomerase-like activity observed in various fungi is responsible for this transformation. mdpi.com This process provides a biological route to this compound, which is otherwise primarily formed through non-enzymatic means during brewing. fruit-technology.ro

Furthermore, biocatalysis is extensively used to produce valuable derivatives from this compound. The production of 8-prenylnaringenin via O-demethylation by biocatalysts like Eubacterium limosum and the fungus Eupenicillium javanicum is a prominent example. acs.orgmdpi.com Another significant class of derivatives is glycosides. Microbial glycosylation can enhance the polarity and water solubility of flavonoids. mdpi.com Fungi such as Beauveria bassiana and Absidia glauca have been used to convert this compound into its glucoside and methoxyglucoside derivatives. researchgate.net

Table 2: Biocatalytic Reactions for this compound and its Derivatives

| Biocatalyst (Microorganism) | Substrate | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| Entomopathogenic fungi | Xanthohumol | This compound | Isomerization (Chalcone isomerase-like activity) | mdpi.com |

| Eubacterium limosum | This compound | 8-Prenylnaringenin | O-demethylation | nih.govacs.org |

| Eupenicillium javanicum | This compound | 8-Prenylnaringenin | O-demethylation | acs.org |

| Beauveria bassiana AM278 | This compound | This compound 7-O-β-D-4"'-methoxyglucopyranoside | Glycosylation | researchgate.net |

| Absidia glauca AM177 | This compound | This compound 7-O-β-D-glucopyranoside | Glycosylation | researchgate.net |

Application of Resting Cell Systems in Bioconversion

Resting cell systems, which utilize concentrated, non-growing but metabolically active cells, have emerged as a robust strategy for bioconversions. nih.gov This approach is particularly advantageous when dealing with substrates or industrial side-streams that may contain compounds toxic to growing cells. nih.gov

A key application of this technology is the bioconversion of this compound into 8-prenylnaringenin using resting cells of Eubacterium limosum. nih.govresearchgate.net Spent hops, a byproduct of the brewing industry, are a rich source of this compound but also contain various compounds that can inhibit bacterial growth. nih.gov By using a resting cell suspension, the bioconversion can proceed efficiently without being hampered by the inhibitory effects on cell proliferation. nih.gov

The process involves cultivating the bacteria to a stationary phase, harvesting the biomass, and then resuspending the concentrated cells in a new medium containing the substrate (this compound, often from a spent hop extract). nih.gov This separation of the growth phase from the production phase allows for optimization of the conversion conditions independently, leading to a more controlled and efficient process. nih.govresearchgate.net Research has shown that this method provides a solid foundation for developing an economical process for 8-prenylnaringenin production from industrial waste streams. researchgate.net

Process Optimization for Enhanced this compound Production

Optimizing bioconversion processes is crucial for maximizing the yield and economic viability of producing this compound and its derivatives. Several strategies have been investigated to enhance production efficiency.

For the conversion of this compound to 8-prenylnaringenin by Eubacterium limosum resting cells, process optimization focused on the reaction environment. It was found that using a complex medium and maintaining the pH between 7.8 and 8.0 created the most favorable conditions for the O-demethylase enzyme system, significantly improving the production of 8-prenylnaringenin. nih.govresearchgate.net

In another study using the fungus Eupenicillium javanicum to produce 8-prenylnaringenin from this compound, different transformation conditions were evaluated. The research concluded that using growing, pre-cultured fungal mycelia was the most favorable approach in terms of the final product yield. acs.org

Optimization can also target the upstream steps, such as the extraction of the precursor, xanthohumol. For instance, a freeze-thaw pretreatment method for spent hops was shown to enhance the extraction yield of xanthohumol, thereby increasing the amount of starting material available for subsequent conversion to this compound. researchgate.net The optimization of factors such as soaking time, solid-to-liquid ratio, and thawing temperature contributed to this improved yield. researchgate.netresearchgate.net

Molecular and Cellular Mechanisms of Action of Isoxanthohumol

Investigation of Receptor Interactions and Binding Affinities

The interaction of a ligand with a receptor is a critical determinant of its biological function, influencing the potency and duration of its effects. bruker.com While comprehensive data on Isoxanthohumol's receptor binding profile is still emerging, some studies have begun to shed light on its interactions.

Research into the affinity of flavonoids for the GABAA receptor has indicated that prenyl substitutions, such as the one present in This compound (B16456), can influence binding affinity. mdpi.com However, specific binding affinity data for this compound to various receptor subtypes remains an area for further investigation. Computational studies, such as molecular docking, have been employed to predict the binding of this compound and its derivatives to specific receptors, suggesting that even subtle structural modifications can significantly alter binding affinities. nih.govsci-hub.se For instance, the presence and position of the prenyl group are thought to be crucial for these interactions. scienceopen.com

Enzymatic Modulation and Inhibition Profiles

This compound has been shown to modulate the activity of several key enzymes, contributing to its observed biological effects.

Aldo-Keto Reductase Family Inhibition Studies (e.g., AKR1B1, AKR1B10)

This compound has been identified as a potent inhibitor of human aldo-keto reductases AKR1B1 and AKR1B10. researchgate.netnih.govnih.gov These enzymes are significant pharmacological targets; AKR1B1 is implicated in diabetic complications, while AKR1B10 is overexpressed in various cancers. nih.govtaylorandfrancis.com Studies have shown that this compound acts as a tight-binding, uncompetitive inhibitor of both enzymes. researchgate.netnih.gov Notably, it does not affect the activity of the related enzyme AKR1A1. researchgate.netnih.govtechscience.com The inhibitory potency of this compound against AKR1B1 and AKR1B10 is significant, with reported Ki values of 0.34 μM and 2.25 μM, respectively. researchgate.netnih.gov

Table 1: Inhibitory Activity of this compound on AKR Family Enzymes

| Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |

|---|---|---|---|

| AKR1B1 | 0.57 | 0.34 | Uncompetitive, Tight-binding |

| AKR1B10 | 1.09 | 2.25 | Uncompetitive, Tight-binding |

| AKR1A1 | > 50 | - | No inhibition observed |

Data sourced from Seliger et al. (2018) researchgate.netnih.gov

Pancreatic Lipase (B570770) Activity Modulation

Recent studies have demonstrated that this compound can inhibit pancreatic lipase activity. researchgate.netnih.gov This inhibition of a key enzyme in dietary fat digestion contributes to reduced lipid absorption. researchgate.netnih.gov The suppression of pancreatic lipase activity is a proposed mechanism for the observed effects of this compound on body weight and lipid metabolism in preclinical models. nih.gov This modulation is also linked to a decrease in the expression of the fatty acid transporter CD36 in the small intestine. researchgate.netnih.gov

DNA Polymerase Inhibition

Research has suggested that this compound may possess inhibitory activity against DNA polymerase. researchgate.netugent.bekoreascience.kr Inhibition of DNA polymerase can interfere with DNA replication and repair, a mechanism that is relevant to its potential antiproliferative activities.

Other Enzyme Systems

This compound has been shown to interact with other enzyme systems as well. It can inhibit the activity of aromatase (estrogen synthase), which is involved in estrogen biosynthesis. capes.gov.br Additionally, it has been observed to mildly reduce the enzymatic activity of glutathione (B108866) S-transferase (GST) and catechol-O-methyltransferase (COMT) in proliferating Caco-2 cells. nih.gov this compound also inhibits the activation of carcinogens via human cytochrome P450 (CYP1A2). capes.gov.brchemfaces.com

Signaling Pathway Perturbations

This compound has been shown to interfere with several critical cellular signaling pathways, which underlies many of its biological effects.

Studies have indicated that hop-derived compounds, including this compound, can impede numerous signaling pathways. researchgate.net this compound has been reported to interfere with the JAK/STAT signaling pathway and inhibit the expression of pro-inflammatory genes. capes.gov.br It also significantly reduces the expression of transforming growth factor-β (TGF-β) in invasive breast cancer cells. capes.gov.br

Furthermore, this compound has been shown to modulate pathways related to angiogenesis and inflammation, including those involving vascular endothelial growth factor receptor (VEGFR), tumor necrosis factor-alpha (TNF-α), and nuclear factor kappa B (NF-κB). thegoodscentscompany.comaspic.pt Research in C. elegans suggests that this compound may exert its antioxidative effects indirectly by activating DAF-16, a homolog of mammalian FOXO proteins. chemfaces.com In the context of cardiac fibroblasts, the related compound xanthohumol (B1683332) has been shown to inhibit activation through the PTEN/AKT/mTOR signaling pathway. dovepress.com This pathway is also implicated in the broader effects of prenylflavonoids on cellular processes. nih.gov

PI3K/AKT/m-TOR Pathway Analysis

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell survival, proliferation, and growth. plos.orgwikipedia.org Aberrant activation of this pathway is a common feature in many cancers, making it a key target for therapeutic intervention. plos.orgnih.gov

This compound has been shown to exert inhibitory effects on the PI3K/AKT/mTOR pathway. ajol.info In studies involving drug-resistant thyroid cancer cells (BCPAP), treatment with this compound led to a significant reduction in the phosphorylation levels of PI3K, AKT, and mTOR. ajol.info While the total protein levels of these signaling molecules remained largely unchanged, the decrease in their phosphorylated (active) forms indicates a direct interference with the pathway's activation. ajol.info This inhibition of the PI3K/AKT/mTOR signaling cascade is a key mechanism underlying the anticancer effects of this compound, contributing to the suppression of cancer cell survival and proliferation. ajol.info The pathway's role in promoting cell survival and proliferation makes its inhibition a crucial strategy in cancer therapy. nih.govplos.org

Table 1: Effect of this compound on PI3K/AKT/mTOR Pathway Components in BCPAP Cells

| Protein | Effect of this compound Treatment | Reference |

| Phosphorylated PI3K (p-PI3K) | Remarkable Reduction | ajol.info |

| Total PI3K | Almost Intact | ajol.info |

| Phosphorylated AKT (p-AKT) | Remarkable Reduction | ajol.info |

| Total AKT | Almost Intact | ajol.info |

| Phosphorylated mTOR (p-mTOR) | Remarkable Reduction | ajol.info |

| Total mTOR | Almost Intact | ajol.info |

JAK/STAT Pathway Modulation

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial signaling route that transmits information from extracellular signals, such as cytokines, to the nucleus, influencing gene expression related to immunity, cell proliferation, and apoptosis. nih.govopen.eduslideshare.net Dysregulation of the JAK/STAT pathway is implicated in various diseases, including inflammatory conditions and cancers. nih.govmdpi.com

Hop compounds, including the metabolic precursor to this compound, xanthohumol, have been shown to modulate the JAK/STAT pathway. mdpi.com Specifically, xanthohumol has been observed to inhibit the phosphorylation of STAT3, a key protein in this pathway. frontiersin.org The activation of the JAK/STAT pathway often begins with the binding of a ligand, like a cytokine, to its receptor, which then activates associated JAKs. researchgate.net These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins, which are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription. open.eduresearchgate.net While direct studies on this compound's effect on the JAK/STAT pathway are less detailed, the activity of its precursor suggests a potential for interaction. Hop compounds, in general, can inhibit pro-inflammatory signaling pathways driven by STAT-1. mdpi.com

Nrf2 Response and Keap1 Interaction

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular antioxidant response. mdpi.combiomolther.org Under normal conditions, Nrf2 is kept at low levels by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. mdpi.comfrontiersin.org Upon exposure to oxidative or electrophilic stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of a wide array of cytoprotective genes. frontiersin.org

Xanthohumol, the precursor to this compound, is known to activate the Nrf2 pathway. frontiersin.org This activation is a key mechanism for its chemopreventive activities. mdpi.com The induction of Nrf2 by xanthohumol and other hop compounds enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage. frontiersin.orgresearchgate.net While the direct interaction of this compound with the Nrf2/Keap1 system is an area of ongoing research, the established activity of its precursor highlights the potential for this compound to modulate this critical cytoprotective pathway.

Toll-like Receptor 4 (TLR4) Pathway Interference

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. nih.govresearchgate.net Activation of the TLR4 signaling pathway triggers an inflammatory response, leading to the production of pro-inflammatory cytokines. nih.gov

While xanthohumol has been shown to interfere with TLR4 signaling by binding to its co-receptor MD-2 and decreasing TLR4 expression, the mechanism for this compound appears to be different. mdpi.com Current research indicates that the anti-inflammatory action of this compound primarily involves the inhibition of the NF-κB cascade, with no described changes in TLR4 expression. mdpi.com Hop compounds, in general, can inhibit the NF-κB signaling pathway, which can occur independently of TLR4. mdpi.com This suggests that this compound's anti-inflammatory effects may be mediated through downstream components of the inflammatory cascade rather than direct interference with the TLR4 receptor complex itself.

Cellular Process Regulation

This compound's influence on key signaling pathways translates into significant effects on fundamental cellular processes, including cell proliferation, growth, and programmed cell death.

Modulation of Cell Proliferation and Growth Arrest

Uncontrolled cell proliferation is a hallmark of cancer. nih.gov this compound has demonstrated the ability to inhibit the proliferation of various cancer cell types. ajol.info For instance, in drug-resistant thyroid cancer cells, this compound has been shown to be cytotoxic in a concentration- and time-dependent manner. ajol.info This anti-proliferative effect is often linked to the induction of cell cycle arrest. mdpi.com By halting the cell cycle at specific checkpoints, such as the G2/M phase, this compound prevents cancer cells from dividing and multiplying. mdpi.com This modulation of cell proliferation is a critical aspect of its anticancer activity.

Induction of Apoptotic Pathways and Cell Death Mechanisms

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. researchgate.net Many anticancer agents work by inducing apoptosis in tumor cells. mdpi.com this compound has been shown to be a potent inducer of apoptosis. ajol.info

The pro-apoptotic effects of this compound are mediated through the regulation of key proteins in the apoptotic cascade. ajol.info Studies have shown that this compound treatment leads to an increased expression of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9, while simultaneously downregulating the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL. ajol.info The activation of caspases, which are proteases that execute the apoptotic process, is a central feature of this compound-induced cell death. researchgate.net This modulation of the balance between pro- and anti-apoptotic proteins shifts the cellular fate towards programmed cell death, contributing significantly to its anticancer properties. ajol.infodntb.gov.ua

Table 2: Modulation of Apoptotic Proteins by this compound in BCPAP Cells

| Protein | Function | Effect of this compound Treatment | Reference |

| Bax | Pro-apoptotic | Enhanced Levels | ajol.info |

| Bcl-2 | Anti-apoptotic | Downregulation | ajol.info |

| Bcl-xL | Anti-apoptotic | Downregulation | ajol.info |

| Caspase-3 | Executioner Caspase | Enhanced Levels | ajol.info |

| Caspase-9 | Initiator Caspase | Enhanced Levels | ajol.info |

Effects on Cellular Migration and Invasion

This compound (IXN), a prenylflavonoid derived from hops, has demonstrated significant potential in inhibiting the processes of cellular migration and invasion, which are critical steps in cancer metastasis. colab.wsajol.info Research has shown that IXN can suppress the metastatic potential of various cancer cell lines. For instance, in a murine melanoma model using B16-F10 cells, this compound was found to strongly inhibit cell adhesion, invasion, and migration. colab.ws Molecular investigations revealed that this inhibitory effect on melanoma cells was associated with the disruption of integrin signaling. colab.ws

In studies involving drug-resistant human papillary thyroid cancer cells (BCPAP), this compound was observed to significantly inhibit both cell migration and invasion in a concentration-dependent manner. ajol.inforesearchgate.net The underlying mechanism for this action was identified as the remarkable inhibition of the PI3K/AKT/m-TOR signaling pathway, which is crucial for various cellular processes including cell survival, proliferation, and motility. ajol.inforesearchgate.net By blocking the expression of proteins associated with this pathway, this compound effectively curtails the metastatic capabilities of these cancer cells. ajol.inforesearchgate.net

The anti-invasive properties of this compound are not limited to a single cancer type. It has shown antiproliferative activity against a range of human cancer cell lines, including those of the breast (MCF-7), ovary (A-2780), prostate (DU145 and PC-3), and colon (HT-29 and SW620). chemfaces.com Furthermore, this compound has been shown to inhibit the formation of lung metastatic foci in animal models, reinforcing its potential as an anti-metastatic agent. colab.wsmedchemexpress.com The ability of this compound to modulate these critical cellular behaviors underscores its potential as a compound for further investigation in the context of cancer therapy. molnova.combioscience.co.uk

Table 1: Effects of this compound on Cellular Migration and Invasion

| Cell Line | Effect | Molecular Mechanism |

|---|---|---|

| B16-F10 Murine Melanoma | Strong suppression of cell adhesion, invasion, and migration. colab.ws | Disruption of integrin signaling. colab.ws |

| BCPAP Human Papillary Thyroid Cancer | Concentration-dependent inhibition of cell migration and invasion. ajol.inforesearchgate.net | Inhibition of PI3K/AKT/m-TOR signaling pathway. ajol.inforesearchgate.net |

| Various Cancer Cell Lines (MCF-7, A-2780, DU145, PC-3, HT-29, SW620) | Antiproliferative activity. chemfaces.com | Not specified in the provided context. |

Mitochondrial Function and ATP Production Perturbations

Research indicates that this compound can interfere with fundamental cellular energy production processes. Studies on fungal cells have shown that this compound can impact the production of adenosine (B11128) triphosphate (ATP). researchgate.net The proposed mechanism involves the disruption of the tricarboxylic acid (TCA) cycle and the inhibition of the respiratory process, which are central to cellular respiration and ATP synthesis. researchgate.net By hindering these metabolic pathways, this compound can lead to a reduction in the cell's energy currency. researchgate.net

Furthermore, this compound has been reported to induce membrane lipid peroxidation, which can compromise the integrity and function of cellular membranes, including the mitochondrial membranes where the electron transport chain is located. researchgate.net This damage to membranes could further contribute to the disruption of ATP production. researchgate.net

Antioxidant and Radical Scavenging Mechanisms

Density Functional Theory (DFT) Studies on Radical Scavenging Activity

Density Functional Theory (DFT) has been employed to elucidate the molecular mechanisms behind the antioxidant activity of this compound. researchgate.netucl.ac.ukudg.edu.me These computational studies have analyzed the structure-antioxidant activity relationship of this compound and related compounds. researchgate.netucl.ac.ukudg.edu.meresearchgate.net

One of the primary mechanisms of radical scavenging is the Hydrogen Atom Transfer (HAT) mechanism, where the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. ucl.ac.uk DFT calculations have investigated the bond dissociation enthalpies (BDEs) of the hydroxyl (-OH) groups in this compound to predict their reactivity in the HAT process. researchgate.netucl.ac.ukudg.edu.me

Another significant antioxidant mechanism is the Single Electron Transfer followed by Proton Transfer (SET-PT). researchgate.netucl.ac.ukudg.edu.me DFT studies have suggested that the SET-PT mechanism is a feasible pathway for the radical scavenging activity of this compound. researchgate.netucl.ac.ukudg.edu.meresearchgate.net This mechanism involves the transfer of an electron from the antioxidant to the radical, followed by the transfer of a proton. researchgate.net

Computational studies have also explored the Radical Adduct Formation (RAF) mechanism. nih.gov For this compound, it has been shown to exhibit its best antioxidative activity against the methoxy (B1213986) radical (CH3O•) through both HAT and RAF mechanisms. nih.gov It is also capable of scavenging the hydroperoxyl radical (HOO•) via the RAF pathway. nih.gov In contrast, the Single Electron Transfer (SET) and Sequential Proton Loss-Electron Transfer (SPLET) mechanisms were found to be thermodynamically unfavorable for this compound against all radicals studied. nih.gov

Table 2: DFT-Predicted Radical Scavenging Mechanisms of this compound

| Mechanism | Description | Applicability to this compound |

|---|---|---|

| Hydrogen Atom Transfer (HAT) | Homolytic cleavage of an O-H bond, transferring a hydrogen atom to a radical. ucl.ac.uk | A potential mechanism, particularly against CH3O• radicals. nih.gov |

| Single Electron Transfer followed by Proton Transfer (SET-PT) | The antioxidant transfers an electron to the radical, followed by a proton transfer. researchgate.net | Considered a feasible mechanism for this compound. researchgate.netucl.ac.ukudg.edu.meresearchgate.net |

| Radical Adduct Formation (RAF) | The antioxidant forms a covalent bond with the radical. | Effective against CH3O• and HOO• radicals. nih.gov |

| Single Electron Transfer (SET) | The antioxidant donates an electron to the radical. | Thermodynamically unfavorable. nih.gov |

| Sequential Proton Loss-Electron Transfer (SPLET) | The antioxidant first deprotonates, then transfers an electron. | Thermodynamically unfavorable. nih.gov |

Mechanisms of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS) Scavenging

This compound has been shown to possess antioxidant properties by scavenging Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS), which are highly reactive molecules that can cause cellular damage. nih.gove-dmj.orgebi.ac.uk The accumulation of ROS and RNS can lead to oxidative and nitrosative stress, respectively. e-dmj.orgebi.ac.uk

While this compound exhibits direct radical-scavenging capacity, some studies suggest that its antioxidative effects may also be mediated indirectly. chemfaces.comnih.gov In the model organism Caenorhabditis elegans, this compound was found to reduce ROS levels in vivo. nih.gov This effect was proposed to be mediated through the activation of the transcription factor DAF-16, which is a homolog of mammalian FOXO proteins. nih.gov The nuclear translocation of DAF-16, which is increased by this compound, leads to the expression of genes involved in stress resistance and antioxidant defense. nih.gov

Anti-inflammatory Mechanistic Studies

This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. chemfaces.commdpi.comontosight.ai In vitro studies have demonstrated that this compound can suppress the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.comeuropeanreview.org

The anti-inflammatory mechanism of this compound involves the inhibition of critical inflammatory signaling cascades. mdpi.com It has been shown to interfere with the JAK/STAT signaling pathway, leading to the inhibition of pro-inflammatory gene expression in monoblastic leukemia cells. chemfaces.comresearchgate.net Furthermore, this compound can modulate the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammation. mdpi.comtandfonline.comthegoodscentscompany.com By inhibiting NF-κB, this compound can downregulate the expression of numerous genes involved in the inflammatory response. mdpi.com

In a mouse model of high-fat diet-induced insulin (B600854) resistance, this compound was found to decrease the levels of the pro-inflammatory cytokines IL-1β and TNF-α. mdpi.comeuropeanreview.org These effects were attributed to changes in the gut microbiota induced by this compound. mdpi.com The anti-inflammatory actions of this compound have also been observed in the context of reducing the expression of transforming growth factor-β (TGF-β) in invasive breast cancer cells. chemfaces.com

Structure Activity Relationship Sar Studies and Analog Development of Isoxanthohumol

Systematic Structural Modifications and Derivatization Strategies

Chemical synthesis has been a cornerstone in developing a library of isoxanthohumol (B16456) derivatives. Strategies have focused on modifying the hydroxyl groups and introducing new chemical moieties to alter properties like lipophilicity, bioavailability, and interaction with biological targets.

A primary strategy in modifying this compound involves the derivatization of its hydroxyl groups at the C-7 and C-4' positions. mdpi.comresearchgate.net Researchers have successfully synthesized a variety of analogs through acetylation, alkylation, and allylation.

Acetylated derivatives, such as 4'-O-monoacetylthis compound and 7,4'-O-diacetylthis compound, have been synthesized using acetic anhydride. frontierspartnerships.org These modifications are intended to improve properties like water solubility and bioavailability. mdpi.com The synthesis of various acyl, alkyl, and allyl derivatives has also been reported, often as precursors for creating other compounds like 8-prenylnaringenin (B1664708) derivatives. researchgate.netnih.gov A range of other analogs have been created, including those with methyl, n-pentyl, and palmitoyl (B13399708) groups, showcasing the versatility of these derivatization strategies. ontosight.aiwikipedia.org

| Derivative Name | Modification Type | Reference |

|---|---|---|

| 4'-O-acetylthis compound | Mono-acetylation | frontierspartnerships.orgnih.gov |

| 7,4'-O-diacetylthis compound | Di-acetylation | frontierspartnerships.orgwikipedia.orgnih.gov |

| 7-O-methylthis compound | Methylation | wikipedia.org |

| 7-O-n-pentylthis compound | Alkylation (Pentyl) | wikipedia.org |

| 7,4'-di-O-n-pentyl-8-isoxanthohumol | Di-alkylation (Pentyl) | ontosight.aiwikipedia.org |

| 7,4'-Di-O-allylthis compound | Allylation | wikipedia.org |

| 7,4'-Di-O-palmitoylthis compound | Acylation (Palmitoyl) | wikipedia.org |

Beyond simple acylation and alkylation, research has extended to incorporating more complex substituents. The introduction of heterocyclic moieties, such as 2-methylquinoline, has been explored in flavonoid derivatives to assess their impact on anticancer activity. mdpi.com The synthesis of this compound oxime (IXNOX) represents another modification introducing a nitrogen-containing group. ijprajournal.com

Studies on related chalcones have shown that replacing the hydroxyl group on the B-ring with halogen atoms (like chlorine or bromine), a nitro group, or aliphatic substituents (like methyl or ethyl groups) can lead to a loss of specific biological activities, such as antimicrobial effects. mdpi.com This highlights the critical role of specific functional groups in defining the biological profile of these compounds.

Synthesis of Acetylated, Alkylated, and Allylated this compound Analogs

Computational and In Silico Approaches to SAR Elucidation

Computational chemistry has emerged as a powerful tool to complement experimental studies. In silico methods provide insights into the molecular interactions between this compound analogs and their protein targets, guiding the rational design of new derivatives.

Molecular docking studies have been employed to predict and analyze the binding of this compound and its metabolites to various protein targets. An inverse molecular docking approach successfully identified several potential protein targets related to anticancer activity. mdpi.comnih.gov These studies predicted that this compound could bind to targets such as acyl-protein thioesterase 2, folate receptor beta, and dihydrofolate reductase. mdpi.com Other docking simulations suggested that this compound binds to the central transmembrane domain of the ABCB1 transporter, a protein involved in multidrug resistance in cancer. semanticscholar.org Molecular dynamics simulations have also been used to validate the stability of these ligand-protein interactions over time. researchgate.net

| Protein Target | Biological Relevance | Reference |

|---|---|---|

| ABCB1 (P-glycoprotein) | Cancer multidrug resistance | semanticscholar.org |

| Acyl-protein thioesterase 2 | Anticarcinogenic function | mdpi.comnih.gov |

| Folate receptor beta | Anticarcinogenic function | mdpi.com |

| Dihydrofolate reductase | Anticarcinogenic function | mdpi.com |

| Aldo-keto reductase 1B1 (AKR1B1) | Diabetic complications | nih.govnih.govresearchgate.net |

| Aldo-keto reductase 1B10 (AKR1B10) | Cancer therapy target | nih.govnih.govresearchgate.net |

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to correlate the chemical structure of compounds with their biological activity. While specific QSAR models focused solely on this compound analogs are not extensively detailed in the reviewed literature, several studies lay the groundwork for their development. Research on the inhibitory effects of this compound on aldo-keto reductases suggests that the gathered data could provide a basis for future QSAR models. nih.govnih.govresearchgate.net The development of such models is a logical next step, aiming to predict the bioactivity of novel, unsynthesized analogs, thereby streamlining the drug discovery process.

Molecular Docking and Dynamics Simulations

Influence of Structural Features on Biological Activity Profiles

The true value of synthesizing and modeling new analogs lies in evaluating their biological activity. SAR studies have revealed that even minor structural changes to the this compound backbone can significantly alter its effects.

For instance, acetylation has a notable impact. Acylated derivatives of this compound demonstrated higher antiproliferative activity against certain cancer cell lines (like MCF-7 breast cancer) and lower cytotoxicity toward normal cells (MCF-10A) when compared to the parent compound. frontierspartnerships.orgnih.govbibliotekanauki.pl However, this same modification was found to decrease its antioxidant activity. nih.govbibliotekanauki.pl

The parent molecule, this compound, has shown potent inhibitory activity against enzymes of the aldo-keto reductase (AKR) superfamily. nih.govnih.gov It acts as a tight-binding, uncompetitive inhibitor of both AKR1B1, a target for diabetic complications, and AKR1B10, a target in cancer therapy. nih.govresearchgate.net The inhibition constants (Ki) were determined to be 0.34 μM for AKR1B1 and 2.25 μM for AKR1B10, indicating high potency. nih.govnih.govresearchgate.net

The presence and position of hydroxyl groups are also crucial. For related chalcones, a hydroxyl group at the C-4 position was found to be critical for antimicrobial activity against S. aureus. mdpi.com Furthermore, the prenyl group at the C-8 position is considered a key feature, as prenylation is known to increase the bioavailability and bioaccumulation of flavonoids. frontierspartnerships.org

| Compound | Modification | Biological Activity Profile | Finding (IC50/Ki) | Reference |

|---|---|---|---|---|

| This compound (IXN) | Parent Compound | Antiproliferative, AKR inhibitor | IC50: 29.2 μM (A549 cells) mdpi.com; Ki: 0.34 μM (AKR1B1) nih.govnih.gov | mdpi.comnih.govnih.gov |

| 4'-O-acetylthis compound | Mono-acetylation | Increased antiproliferative activity vs. IXN, decreased antioxidant activity | Higher activity vs. IXN against MCF-7 cells | frontierspartnerships.orgnih.gov |

| 7,4'-O-diacetylthis compound | Di-acetylation | Similar cytotoxicity to IXN in some cell lines (A549), higher in others (MCF-7) | IC50: 26.3 μM (A549 cells) mdpi.com | mdpi.comfrontierspartnerships.orgnih.gov |

| This compound Oxime (IXNOX) | Oxime formation | Strong antioxidant activity | Comparable to ascorbic acid | ijprajournal.com |

Impact of Prenyl Group Modifications

The prenyl group attached to the A-ring of the flavanone (B1672756) skeleton is a defining feature of this compound and is crucial for its biological activity. SAR studies have demonstrated that modifications to this lipophilic side-chain can significantly alter the compound's efficacy.

The position, number, and even the length of the prenyl group have a marked influence on the biological activities of prenylflavonoids. mdpi.com For instance, in the context of anti-inflammatory activity, the specific configuration of the prenyl moiety is a key determinant of a compound's ability to inhibit cytokine production. mdpi.com Similarly, for anticancer effects, both the flavonoid skeleton and the nature of the prenyl group modification can affect activity, though this can vary between different cancer cell lines, suggesting multiple mechanisms of action. Current time information in Bangalore, IN.

Studies on related prenylated flavonoids have shown that prenylation at the C8 position, as seen in this compound, can increase estrogenic activity. Specifically, C8 prenylated flavonoids that also have an unsaturated C2-C3 bond in the C-ring tend to exhibit increased potency and selectivity for the estrogen receptor β (ERβ).

Role of Hydroxyl and Methoxy (B1213986) Substituents

Acetylation of the hydroxyl groups has been explored as a strategy to modulate the compound's properties. The synthesis of 4'-O-acetyl-isoxanthohumol and 7,4'-O-diacetyl-isoxanthohumol has shown that such modifications can alter biological effects. frontierspartnerships.orgnih.gov SAR studies revealed that acetylation can increase the water solubility and bioavailability of the parent compound. mdpi.com In antiproliferative assays, 7,4'-di-O-acetylthis compound displayed cytotoxicity comparable to or slightly greater than the parent this compound against several cancer cell lines, including lung (A549), uterine sarcoma (MES-SA), and glioblastoma (U-118 MG). frontierspartnerships.orgbibliotekanauki.pl Notably, the acetylated derivatives showed preferential activity against breast cancer cells (MCF-7) while exhibiting lower toxicity in normal breast cells (MCF-10A), indicating a degree of selectivity. frontierspartnerships.orgnih.gov

However, this modification does not uniformly enhance all biological activities. For example, the antioxidant capacity of this compound was found to decrease upon acylation. The order of antioxidant activity was determined to be this compound > 4'-O-acetylthis compound > 7,4'-di-O-acetylthis compound. frontierspartnerships.orgnih.gov

The C-5 methoxy group also plays a role. In some flavonoid derivatives, increasing the number of methoxy groups can enhance anticancer activity, but placing a methoxy group at the C-5 position may reduce activity due to steric hindrance. mdpi.com Conversely, the presence of a 4'-methoxy group on some related flavonoids has been shown to reduce estrogenic activity.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of this compound and its Acetylated Derivatives

| Compound | MCF-7 (Breast) | A549 (Lung) | LoVo (Colon) | MES-SA (Uterine Sarcoma) | U-118 MG (Glioblastoma) |

|---|---|---|---|---|---|

| This compound (IXN) | 32.8 | 31.5 | 9.0 | 29.9 | 35.7 |

| 4'-O-acetyl-isoxanthohumol | 29.2 | 33.7 | 30.7 | 36.5 | 38.1 |

| 7,4'-O-diacetyl-isoxanthohumol | 26.3 | 31.5 | 27.9 | 29.9 | 35.7 |

Effects of Stereoisomerism on Activity

Stereochemistry plays a pivotal role in the biological activity of many pharmaceuticals, as different stereoisomers can exhibit distinct pharmacological and toxicological properties. pcom.edu this compound possesses a chiral center at the C-2 position of the flavanone C-ring. Consequently, it exists as a pair of enantiomers: (2S)-isoxanthohumol and (2R)-isoxanthohumol.

When produced synthetically or through the brewing process via thermal isomerization of xanthohumol (B1683332), this compound is typically formed as a racemic mixture, containing equal amounts of the (2S) and (2R) isomers. mdpi.com Microbial biotransformation studies have shown that it is possible to produce and separate diastereomeric pairs of oxygenated metabolites derived from the (2S)- and (2R)-isomers of this compound. mdpi.com This separation is significant because enantiomers of a drug can have different rates of metabolism and biological actions in the body.

While direct comparisons of the biological activities of the individual (2S) and (2R) enantiomers of this compound are not extensively detailed, the influence of stereoisomerism is well-established for related flavonoids. For example, studies on the antioxidant activity of isomers of related hop compounds like iso-α-acids have shown that trans-isomers can exhibit significantly higher antioxidant potential than their cis-counterparts. ucl.ac.uk This highlights the principle that the three-dimensional arrangement of atoms can profoundly impact a molecule's ability to interact with biological systems. The differential metabolism of this compound's enantiomers suggests that they likely have distinct biological fates and activities within the body. mdpi.com

Development of Prodrugs and Targeted Delivery Systems

Despite its promising bioactivities, the therapeutic application of this compound is hampered by challenges such as low aqueous solubility and rapid metabolism, which limit its bioavailability. pcom.edu To overcome these obstacles, researchers are exploring the development of prodrugs and targeted delivery systems.

A prodrug is an inactive or less active molecule that is converted into the active drug within the body through metabolic processes. mdpi.com Phytoestrogens like this compound can be considered natural prodrugs. mdpi.com In the body, particularly through the action of gut microbiota, this compound is O-demethylated to form 8-prenylnaringenin, which is the most potent known phytoestrogen. researchgate.nethopsteiner.us This biotransformation is a key aspect of its in-vivo activity. Furthermore, this compound has been shown to enhance the anticancer effects of conventional chemotherapy drugs like paclitaxel (B517696) in melanoma models, suggesting its potential use as a co-adjuvant in cancer therapy. mdpi.com

Targeted delivery systems are another major strategy being investigated to enhance the efficacy of this compound and its precursor, xanthohumol. These systems are designed to protect the compound from premature degradation and deliver it more effectively to the target site. Various nanocarrier-based approaches have been tested. researchgate.netresearchgate.netnih.gov

Table 2: Investigated Delivery Systems for this compound and its Precursor, Xanthohumol

| Delivery System | Compound | Objective | Key Finding | Reference |

|---|---|---|---|---|

| Mesoporous Silica (B1680970) Nanoparticles (SBA-15) | This compound (IXN) & Xanthohumol (XN) | Improve delivery and anticancer potential against melanoma. | Loading of XN into SBA-15 improved its antitumor potential. The activity for SBA-15 loaded with IXN was less pronounced in the studied model. | mdpi.com |

| Pluronics-Based Polymeric Micelles | This compound (IXN) & Xanthohumol (XN) | Enhance bioavailability and cytotoxic activity. | The designed mixed polymeric micelles were not successful in enhancing the cytotoxic activity of IXN or XN against human colon cancer cells. | nih.gov |

| Nanoparticle-based systems (general) | Xanthohumol (XN) | Overcome poor bioavailability, rapid metabolism, and low absorption. | Nanoparticle delivery systems (e.g., polymeric, liposomal) can significantly improve XN's stability, cellular uptake, and tumor-targeting. | pcom.edu |

These efforts highlight a critical area of research focused on translating the in vitro potential of this compound into tangible therapeutic applications by improving its delivery and pharmacokinetic profile. pcom.eduresearchgate.net

Preclinical Investigations of Isoxanthohumol in Model Systems

In Vitro Cellular Model Studies

Cancer Cell Line Panels: Growth Inhibition and Apoptosis Induction

Isoxanthohumol (B16456) has demonstrated notable antiproliferative activity against a range of human cancer cell lines. medchemexpress.comselleckchem.com Studies have shown its efficacy in inhibiting the growth of breast, ovarian, prostate, and colon cancer cells. nih.gov For instance, IXN has been shown to inhibit the proliferation of drug-resistant human papillary thyroid cancer cells (BCPAP) in a manner dependent on concentration and time. ajol.info

The primary mechanism underlying its anticancer effects appears to be the induction of apoptosis, or programmed cell death. In BCPAP cells, treatment with this compound led to pro-apoptotic changes in cell morphology, an increase in the number of apoptotic cells, and elevated levels of pro-apoptotic proteins such as Bax. ajol.info Furthermore, it triggered an increase in the expression of caspase-3 and caspase-9, key executioner enzymes in the apoptotic cascade. ajol.info In melanoma cell lines, the diminished viability of cells treated with IXN was also linked to caspase-dependent apoptosis. colab.ws

Beyond apoptosis, this compound has been observed to inhibit the metastatic potential of cancer cells by impeding cell migration and invasion, as demonstrated in drug-resistant thyroid cancer cells. ajol.info This effect is associated with the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and proliferation. ajol.info

| Cell Line Type | Cancer Type | Key Findings |

| MCF-7 | Breast Cancer | Antiproliferative activity. nih.gov |

| A-2780 | Ovarian Cancer | Antiproliferative activity. nih.gov |

| DU145, PC-3 | Prostate Cancer | Antiproliferative activity. nih.gov |

| HT-29, SW620 | Colon Cancer | Antiproliferative activity. nih.gov |

| BCPAP | Thyroid Cancer | Inhibition of proliferation, induction of apoptosis, inhibition of migration and invasion. ajol.info |

| B16-F10 | Melanoma | Diminished cell viability via apoptosis and autophagy. colab.ws |

Immune Cell and Inflammatory Pathway Models (e.g., THP-1 monocytes)

The human monocytic leukemia cell line, THP-1, is a widely used in vitro model to study the functions of monocytes and macrophages in the immune system. rjeid.comnih.gov These cells can be differentiated into macrophage-like cells, which are crucial for regulating inflammation, responding to infections, and maintaining tissue homeostasis. rjeid.com this compound has been shown to interfere with inflammatory pathways in monoblastic leukemia cells by inhibiting the JAK/STAT signaling pathway and reducing the expression of pro-inflammatory genes. nih.gov This suggests a potential role for IXN in modulating immune responses and inflammation. The THP-1 cell line serves as a valuable tool for investigating the effects of compounds like this compound on monocyte and macrophage activities. nih.gov

Metabolic Disorder Cellular Models (e.g., adipocytes, hepatocytes)

In vitro studies utilizing cellular models of metabolic disorders, such as adipocytes (fat cells) and hepatocytes (liver cells), have provided insights into the potential effects of this compound. Research has explored the crosstalk between adipocytes and hepatocytes, which is a key factor in the development of obesity-related liver disease. nih.gov In the context of metabolic health, the precursor to this compound, xanthohumol (B1683332), has been studied more extensively. Xanthohumol has been shown to reduce triglyceride accumulation in 3T3-L1 pre-adipocytes. nih.gov While direct studies on this compound in these specific metabolic models are less common, the conversion of xanthohumol to this compound in the body suggests that some of the observed effects of xanthohumol may be, in part, attributable to this compound. mdpi.com

Neuroprotective Cellular Models

This compound's precursor, xanthohumol, has demonstrated neuroprotective effects in various cellular models. researchgate.net It has been shown to protect neuronal cells from oxidative stress, a key factor in the development of neurodegenerative diseases like Alzheimer's. mdpi.com Specifically, in murine neuroblastoma N2a cells expressing a mutant human amyloid precursor protein (a model for Alzheimer's disease), xanthohumol was found to inhibit the accumulation of amyloid-β and reduce tau hyperphosphorylation. nih.gov It also shows promise in mitigating the effects of oxidative stress in dopaminergic cell lines exposed to neurotoxins used to model Parkinson's disease. mdpi.com Although these studies focus on xanthohumol, the easy cyclization of xanthohumol to this compound suggests that IXN may also contribute to these neuroprotective activities. researchgate.netmdpi.com

Antimicrobial Activity in Microorganism Cultures

This compound has been investigated for its antimicrobial properties against a variety of microorganisms. Studies have shown that its activity can vary depending on the specific microbe. For instance, in tests against Staphylococcus aureus, a common Gram-positive bacterium, this compound's isomer, xanthohumol, demonstrated a more potent inhibitory effect. researchgate.netnih.gov Conversely, when tested against Rhinovirus, this compound exhibited superior antiviral activity compared to xanthohumol. nih.gov The antimicrobial efficacy of this compound and related compounds is influenced by their chemical structure, with the presence and position of hydroxyl groups playing a significant role. researchgate.net

| Microorganism | Type | Finding |

| Staphylococcus aureus | Bacterium (Gram-positive) | Less active than its isomer, xanthohumol. researchgate.netnih.gov |

| Rhinovirus | Virus | More potent antiviral activity than xanthohumol. nih.gov |

Antiviral Activity against Specific Viruses (e.g., HSV, BVDV)

This compound has demonstrated antiviral activity against several specific viruses in cell culture studies. medchemexpress.comselleckchem.com It has been shown to be effective against both Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), as well as Bovine Viral Diarrhea Virus (BVDV), which is often used as a surrogate model for the Hepatitis C virus. nih.govnih.gov However, research comparing this compound to its precursor, xanthohumol, has indicated that xanthohumol is a more potent antiviral agent against BVDV, HSV-1, and HSV-2. nih.gov

In Vivo Animal Model Investigations (Mechanistic Focus)

In animal models of obesity and metabolic syndrome, particularly high-fat diet (HFD)-induced obese mice, this compound (IX) has demonstrated significant effects on metabolic parameters. researchgate.netnih.gov Oral administration of IX was found to suppress the accumulation of visceral fat and gains in body weight typically induced by a high-fat diet. researchgate.netjst.go.jp Investigations into the underlying mechanisms revealed that IX administration leads to lowered weight gain, reduced steatohepatitis, and improved glucose metabolism. nih.govnih.gov

A key mechanism identified is the inhibition of pancreatic lipase (B570770) activity and the reduction of intestinal lipid absorption. nih.govnih.govbiorxiv.org This is achieved by decreasing the expression of the fatty acid transporter CD36 in the jejunum. nih.govnih.govbiorxiv.org Consequently, an increase in lipid excretion in the feces was observed in IX-treated animals. nih.govnih.gov Furthermore, studies in HFD-fed mice showed that continuous intake of this compound improves insulin (B600854) resistance. europeanreview.org The metabolic benefits of IX, including improvements in body weight and glucose metabolism, were reportedly nullified when the gut microbiota was eliminated by antibiotic treatment, indicating a crucial role for the microbiome in mediating these effects. nih.gov

Table 1: Mechanistic Findings of this compound in Obesity and Metabolic Syndrome Models

| Model System | Key Mechanistic Finding | Observed Outcome | Citations |

|---|---|---|---|

| High-Fat Diet (HFD) Mice | Inhibition of pancreatic lipase activity. | Reduced lipid absorption. | nih.govnih.govbiorxiv.org |

| High-Fat Diet (HFD) Mice | Downregulation of fatty acid transporter CD36 expression in the small intestine. | Increased fecal lipid excretion; suppressed visceral fat accumulation. | jst.go.jpnih.govnih.gov |

| High-Fat Diet (HFD) Mice | Modulation of gut microbiota. | Improved glucose metabolism and insulin resistance; decreased steatohepatitis. | nih.govnih.goveuropeanreview.org |

The potential of this compound (IXN) as an antimetastatic agent has been explored in preclinical cancer models. In a B16-F10 murine melanoma model, IXN was shown to inhibit the formation of lung metastatic foci in animals challenged with tumor cells. nih.govcolab.ws The underlying mechanisms for this antimetastatic potential were investigated through associated in vitro studies, which suggested that IXN suppresses processes crucial for metastasis, including cell adhesion, invasion, and migration, partly by disrupting integrin signaling. colab.ws These studies also indicated that the reduction in cancer cell viability was a result of autophagy and caspase-dependent apoptosis. nih.govcolab.ws

In the context of chemoprevention, this compound's activity has been compared to its precursor, Xanthohumol. Studies using a mouse mammary gland organ culture model found that these compounds could prevent the development of preneoplastic lesions induced by carcinogens. nih.govresearchgate.net

Table 2: Findings of this compound in Cancer Xenograft and Chemoprevention Models

| Model System | Key Mechanistic Finding | Observed Outcome | Citations |

|---|---|---|---|

| B16-F10 Murine Melanoma Model | Inhibition of metastatic processes (adhesion, invasion, migration); induction of autophagy and apoptosis. | Inhibition of lung metastatic foci development. | nih.govcolab.ws |

| Mouse Mammary Gland Organ Culture | Prevention of carcinogen-induced lesion formation. | Demonstrated chemopreventive potential. | nih.govresearchgate.net |

This compound has been investigated in several animal models of inflammation, where it has been shown to modulate key inflammatory pathways. In mouse models, IXN reduces the expression of inflammatory factors such as Tumor Necrosis Factor-alpha (TNF-α) and Nuclear Factor-kappa B (NF-κB). aspic.pt The inhibition of the NF-κB signaling cascade is a recurring observation. nih.gov

In a dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis model in mice, administration of this compound significantly attenuated the condition, as evidenced by histological improvements. colab.ws Mechanistically, it was found to suppress pro-inflammatory Th17 and Th1 cells while promoting anti-inflammatory Treg cells. colab.ws Furthermore, in HFD-fed mice, which exhibit a state of chronic low-grade inflammation, continuous intake of this compound reduced plasma levels of lipopolysaccharide (LPS) and decreased the mRNA expression of the inflammatory cytokines TNF-α and Interleukin-1β (IL-1β) in adipose tissue. europeanreview.org

Table 3: Effects of this compound in Inflammation and Immune Response Models

| Model System | Key Mechanistic Finding | Observed Outcome | Citations |

|---|---|---|---|

| Mouse Retinal Angiogenesis Model | Reduction in the expression of TNF-α and NF-κB. | Decreased blood vessel growth and inflammation. | aspic.pt |

| DSS-Induced Colitis Mouse Model | Suppression of pro-inflammatory Th17/Th1 cells; promotion of anti-inflammatory Treg cells. | Attenuation of colitis and reduced histological damage. | colab.ws |

| High-Fat Diet (HFD) Mice | Decreased plasma LPS; reduced mRNA expression of TNF-α and IL-1β in adipose tissue. | Reduction of low-grade chronic inflammation. | europeanreview.org |

Preclinical research on the direct effects of this compound in in vivo models of neurodegenerative disease is limited. However, studies in the nematode Caenorhabditis elegans provide some insight into its potential neuroprotective mechanisms. In this model, this compound was found to increase the nematode's resistance to thermal stress and reduce reactive oxygen species (ROS) in vivo. chemfaces.com The study suggested that these antioxidant effects are mediated indirectly through the activation of the transcription factor DAF-16, which is a homolog to mammalian FOXO proteins. chemfaces.com While not a direct model of neurodegeneration, these findings point towards a potential mechanism of cellular stress resistance.

Table 4: Observations of this compound in a Preclinical Neurological Stress Model

| Model System | Key Mechanistic Finding | Observed Outcome | Citations |

|---|---|---|---|

| Caenorhabditis elegans | Activation of DAF-16 (mammalian FOXO homolog). | Increased resistance to thermal stress; reduction of in vivo ROS. | chemfaces.com |

Inflammation and Immune Response Models

Microbiome Modulation Studies in Preclinical Models

A significant focus of in vivo research on this compound has been its interaction with the gut microbiome, particularly in the context of metabolic diseases. Studies using HFD-fed mouse models have consistently shown that IX administration profoundly alters the composition of the intestinal microbiota. researchgate.netjst.go.jp

One of the most notable changes is a significant increase in the relative abundance of Akkermansia muciniphila. researchgate.netjst.go.jpnih.govnih.gov The anti-obesity effects of this compound were demonstrated to be dependent on the gut microbiota, as these effects were not observed in germ-free mice. researchgate.netjst.go.jp To further elucidate this relationship, studies involving the monocolonization of germ-free mice with A. muciniphila were conducted. nih.govbiorxiv.org These experiments showed that the presence of A. muciniphila alone could partially replicate the effects of IX, such as decreasing the intestinal expression of the fatty acid transporter CD36 and improving glucose metabolism. nih.govnih.govbiorxiv.org

In addition to boosting A. muciniphila, this compound was also found to increase the abundance of Blautia while dose-dependently suppressing the HFD-induced increase in Clostridium cluster XI and decreasing the abundance of Oscillospira. jst.go.jpeuropeanreview.org These findings underscore that the mechanism of action for this compound's metabolic benefits is intrinsically linked to its ability to selectively modulate the gut microbial ecosystem. nih.gov

Table 5: Effects of this compound on the Gut Microbiome in Preclinical Models

| Model System | Specific Microbial Change | Functional Consequence | Citations |

|---|---|---|---|

| High-Fat Diet (HFD) Mice | Significant increase in Akkermansia muciniphila. | Mediates anti-obesity and glucose metabolism benefits; linked to decreased intestinal CD36 expression. | researchgate.netjst.go.jpnih.govnih.govbiorxiv.org |

| High-Fat Diet (HFD) Mice | Increase in Blautia. | Contributes to changes in microbiome composition associated with improved metabolic health. | researchgate.netjst.go.jp |

| High-Fat Diet (HFD) Mice | Decrease in Clostridium cluster XI and Oscillospira. | Contributes to the shift away from a dysbiotic state associated with a high-fat diet. | jst.go.jpeuropeanreview.org |

| Germ-Free (GF) Mice | Absence of microbiota. | Anti-obesity effects of this compound are nullified, demonstrating microbiome dependency. | researchgate.netjst.go.jpnih.gov |

Analytical Methodologies for Isoxanthohumol Quantification and Characterization

Extraction and Sample Preparation Techniques for Various Matrices

The accurate quantification and characterization of isoxanthohumol (B16456) (IXN) in various samples depend significantly on the efficiency of the extraction and sample preparation methods. These procedures are tailored to the specific matrix to isolate IXN from interfering substances and concentrate it for analysis.

Optimization for Plant Materials (Hops)

The primary natural source of this compound's precursor, xanthohumol (B1683332) (XN), is the hop plant (Humulus lupulus). akjournals.com Consequently, hop materials, including hop cones, pellets, and spent hops, are common matrices for IXN analysis.

Various organic solvents are employed for the extraction of prenylflavonoids like IXN from hops. These include methanol (B129727), ethanol, chloroform, dichloromethane, acetone, and ethyl acetate (B1210297). researchgate.net The choice of solvent and extraction technique is critical for maximizing the recovery of IXN.

Common Extraction Techniques for Hops:

Ultrasonic-Assisted Extraction (UAE): This method uses high-frequency sound waves to disrupt plant cell walls, facilitating the release of target compounds into the solvent. For instance, powdered hop pellets can be extracted with methanol in an ultrasonic bath. akjournals.com One study optimized UAE for hops and found it to be a suitable method. mdpi.com

Solid-Liquid Extraction (SLE): This conventional technique involves the direct maceration or percolation of the plant material with a solvent.

Supercritical Fluid Extraction (SFE): Supercritical CO2 (sCO2) is a common solvent for extracting bitter acids from hops. nih.gov While highly selective for these compounds, sCO2 extraction can also be adapted to extract prenylflavonoids. nih.govmdpi.com

Solvent Extraction followed by Purification: After initial extraction, further purification steps are often necessary. Flash chromatography on silica (B1680970) gel is a technique used to purify IXN from crude extracts. nih.gov For example, an extract can be dissolved in ethyl acetate and eluted with a dichloromethane/methanol mixture. nih.gov

Spent hops, a byproduct of the brewing industry, are also a valuable source of IXN. nih.gov Extraction methods for spent hops are similar to those for fresh hops, often involving organic solvents like ethanol. mdpi.com

Extraction from Fermented Products (Beer)

During the brewing process, a significant portion of xanthohumol isomerizes to this compound, making beer a dietary source of this compound. akjournals.comresearchgate.net However, the beer matrix is complex, necessitating specific extraction and clean-up procedures.

Solid-Phase Extraction (SPE) is a widely used technique for preparing beer samples for IXN analysis. mdpi.comnih.gov This method involves passing the liquid sample through a solid adsorbent (the stationary phase), which retains the analytes of interest. The analytes are then eluted with a suitable solvent.

A typical SPE procedure for beer involves:

Conditioning the SPE cartridge: The cartridge, commonly a C18 type, is conditioned with methanol and then with acidified water. nih.gov

Loading the sample: The degassed beer sample is passed through the conditioned cartridge.

Washing: The cartridge is washed to remove interfering substances.

Elution: The retained IXN and other prenylflavonoids are eluted with a solvent like methanol. nih.gov

In some cases, a simple dilution and filtration step may be sufficient for sample preparation, especially when using highly sensitive analytical techniques like HPLC coupled with mass spectrometry (LC-MS/MS). acs.org For example, beer samples can be diluted with acidified acetonitrile, centrifuged, and the supernatant can be directly analyzed. labrulez.comthieme-connect.com

Sample Preparation for Biological Matrices (e.g., Microsomes)

The analysis of IXN and its metabolites in biological matrices such as serum, plasma, urine, and microsomes is crucial for pharmacokinetic and metabolic studies. thegoodscentscompany.comnih.gov These matrices present unique challenges due to the presence of proteins and other endogenous compounds that can interfere with the analysis. nih.gov

Common sample preparation techniques for biological fluids include:

Protein Precipitation (PP): This is a simple and rapid method to remove proteins from the sample. It involves adding a precipitating agent, such as acetonitrile, to the sample, followed by centrifugation to separate the precipitated proteins.

Liquid-Liquid Extraction (LLE): LLE is used to separate analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. Solvents like methyl-tert butyl ether, diethyl ether, and ethyl acetate are commonly used for extracting prenylflavonoids from biological fluids. nih.gov

Solid-Phase Extraction (SPE): Similar to its application for beer, SPE is also effective for cleaning up biological samples. nih.gov

For the analysis of conjugated metabolites of IXN (e.g., glucuronides), an enzymatic deconjugation step is often required prior to extraction. This is typically achieved by incubating the sample with a mixture of β-glucuronidase and sulfatase enzymes to release the free aglycones. nih.gov

The choice of sample preparation method depends on the specific biological matrix, the concentration of the analyte, and the analytical technique being used. slideshare.net Automation of these extraction procedures can improve efficiency, consistency, and reproducibility. gerstelus.com

Chromatographic Separation Methods

Chromatography is the cornerstone for the separation and quantification of this compound and its related compounds from complex mixtures. High-performance liquid chromatography (HPLC) is the most frequently employed technique.

High-Performance Liquid Chromatography (HPLC) with Various Detection Systems (DAD, MS, MS/MS)

HPLC offers excellent resolution and is suitable for the analysis of thermally labile compounds like prenylflavonoids. The separation is typically achieved on a reversed-phase column, such as a C18 or C30 column. nih.govthieme-connect.com

Detection Systems for HPLC:

Diode Array Detector (DAD): DAD provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment. It is a robust and commonly used detector for quantifying IXN in hops, beer, and supplements. mdpi.comresearchgate.net The method is often validated for linearity, limits of detection (LOD), and quantification (LOQ). researchgate.net